molecular formula C23H23ClN2O4S B7550328 4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide

4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide

カタログ番号: B7550328
分子量: 459.0 g/mol
InChIキー: YDLBJTVXLWIQIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.

作用機序

4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide selectively binds to the BTK enzyme, which is a crucial component of the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, this compound blocks the activation of B cells and other immune cells, leading to the inhibition of cell proliferation and survival. This compound also modulates the activity of other signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated efficacy in inhibiting tumor growth and reducing tumor burden in various cancer models. Additionally, this compound has shown efficacy in reducing inflammation and tissue damage in preclinical models of autoimmune diseases and inflammatory disorders. This compound has also been shown to have a good safety profile, with no significant toxicity observed in preclinical studies.

実験室実験の利点と制限

4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to modulate multiple signaling pathways. However, this compound has some limitations, including its low solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, this compound may have off-target effects on other kinases, which may affect its specificity and safety.

将来の方向性

For 4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide research include the evaluation of its efficacy in clinical trials for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other signaling pathways. Future research may also focus on developing more potent and selective BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties. Finally, the development of novel drug delivery systems may improve the solubility and bioavailability of this compound and other BTK inhibitors.

合成法

The synthesis of 4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide involves several steps, including the preparation of the starting materials, the coupling of the furanyl and phenyl groups, the introduction of the piperidine and sulfonyl groups, and the final chlorination step. The yield of the synthesis process is around 25%, and the purity of the final product is determined using high-performance liquid chromatography (HPLC).

科学的研究の応用

4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results as a selective and potent inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is involved in the activation of B cells and other immune cells. This compound has demonstrated efficacy in inhibiting the growth and survival of cancer cells, including B-cell lymphomas, multiple myeloma, and acute myeloid leukemia. Additionally, this compound has shown efficacy in preclinical models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus.

特性

IUPAC Name

4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c24-19-12-11-18(16-21(19)31(28,29)26-13-5-2-6-14-26)23(27)25-22(20-10-7-15-30-20)17-8-3-1-4-9-17/h1,3-4,7-12,15-16,22H,2,5-6,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLBJTVXLWIQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。